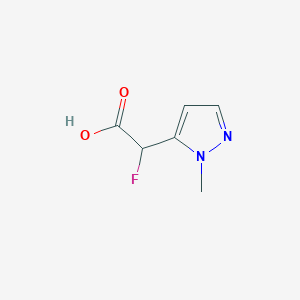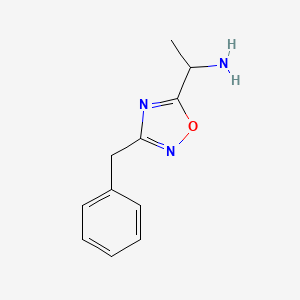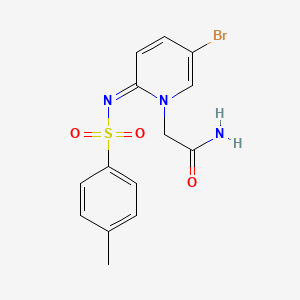
2-(5-Bromo-2-(tosylimino)pyridin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromo-2-(tosylimino)pyridin-1(2H)-yl)acetamide is a synthetic organic compound that features a pyridine ring substituted with a bromine atom and a tosylimino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-(tosylimino)pyridin-1(2H)-yl)acetamide typically involves the following steps:
Tosylimino Group Introduction: The tosylimino group is introduced via a reaction with tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as triethylamine.
Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Bromo-2-(tosylimino)pyridin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The tosylimino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane, acetonitrile).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Amino derivatives.
Oxidation: N-oxides and other oxidized products.
Applications De Recherche Scientifique
2-(5-Bromo-2-(tosylimino)pyridin-1(2H)-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(5-Bromo-2-(tosylimino)pyridin-1(2H)-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-Bromo-2-(tosylamino)pyridin-1(2H)-yl)acetamide
- 2-(5-Bromo-2-(methylsulfonyl)pyridin-1(2H)-yl)acetamide
- 2-(5-Bromo-2-(phenylsulfonyl)pyridin-1(2H)-yl)acetamide
Uniqueness
2-(5-Bromo-2-(tosylimino)pyridin-1(2H)-yl)acetamide is unique due to the presence of both a bromine atom and a tosylimino group on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C14H14BrN3O3S |
|---|---|
Poids moléculaire |
384.25 g/mol |
Nom IUPAC |
2-[(2Z)-5-bromo-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide |
InChI |
InChI=1S/C14H14BrN3O3S/c1-10-2-5-12(6-3-10)22(20,21)17-14-7-4-11(15)8-18(14)9-13(16)19/h2-8H,9H2,1H3,(H2,16,19)/b17-14- |
Clé InChI |
PUGBSRGMLXOMEC-VKAVYKQESA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=CC(=CN2CC(=O)N)Br |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=CN2CC(=O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



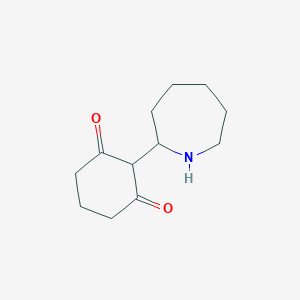

![3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane](/img/structure/B13076840.png)
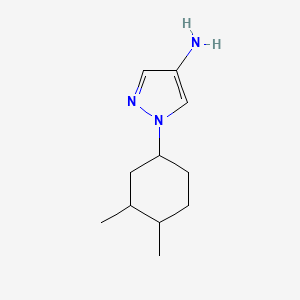
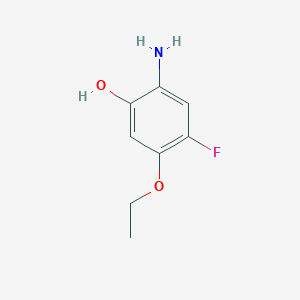
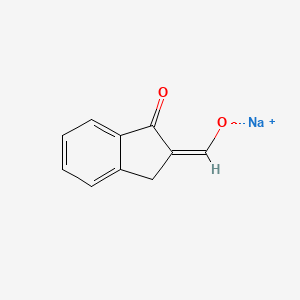

![3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole](/img/structure/B13076856.png)

![1-{[(3,4,5-Trifluorophenyl)methyl]amino}propan-2-ol](/img/structure/B13076868.png)
